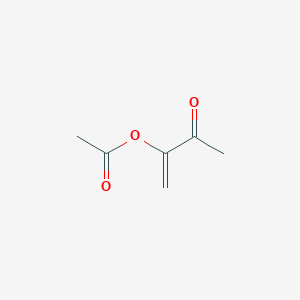
3-Acetoxy-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-3-buten-2-one is an organic compound with the molecular formula C6H8O3 It is a derivative of butenone, featuring an acetoxy group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Acetoxy-3-buten-2-one can be synthesized through several methods. One common approach involves the acetylation of 3-buten-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced at the third carbon position of the butenone molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetoxy-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butenone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetoxy-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-acetoxy-3-buten-2-one involves its reactivity with various nucleophiles and electrophiles. The acetoxy group can be hydrolyzed to form an alcohol, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the presence of the conjugated double bond, which can undergo addition reactions with electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetoxy-2-butanone: Another acetoxy-substituted butanone with similar reactivity but different structural properties.
4-Methoxy-3-buten-2-one: A methoxy-substituted butenone with distinct chemical behavior.
Uniqueness
3-Acetoxy-3-buten-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C6H8O3 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3-oxobut-1-en-2-yl acetate |
InChI |
InChI=1S/C6H8O3/c1-4(7)5(2)9-6(3)8/h2H2,1,3H3 |
InChI-Schlüssel |
OUEUSGBKCLJPAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














